Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate
Description
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a structurally complex piperidine derivative characterized by a benzyl carboxylate group and a 3-nitro-6-oxopiperidin-2-yl substituent.
Properties
Molecular Formula |
C18H23N3O5 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H23N3O5/c22-16-7-6-15(21(24)25)17(19-16)14-8-10-20(11-9-14)18(23)26-12-13-4-2-1-3-5-13/h1-5,14-15,17H,6-12H2,(H,19,22) |
InChI Key |
UBKQHMOZNXEQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a piperidine derivative followed by esterification with benzyl alcohol. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amines.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in different chemical syntheses.
Scientific Research Applications
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related piperidine derivatives highlight key differences in substituents, molecular properties, and applications:
Structural and Functional Group Comparisons
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate and Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate
- Molecular Formula : C₂₀H₂₅N₂O₃ (both) .
- Substituents : A pyridine ring with a methyl or methoxy group, respectively.
- Synthesis : Synthesized via cross-electrophile coupling with yields of 63% and 61%, indicating moderate efficiency .
- Applications : Likely intermediates for pharmaceuticals due to pyridine motifs.
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate (CAS 99197-86-1) Substituent: Ethoxy-oxo propyl group. Safety: No known hazards, but lacks comprehensive toxicological data .
Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1) Molecular Formula: C₁₃H₁₈N₂O₂ . Substituent: Primary amine group.
Benzyl 4-(3-aminopropyl)piperidine-1-carboxylate (CAS 744178-29-8) Molecular Formula: C₁₆H₂₄N₂O₂ . Substituent: Aminopropyl chain. Molecular Weight: 276.38 g/mol, significantly lower than the target compound .
Benzyl 4-(sulfamoylmethyl)piperidine-1-carboxylate (CAS 1211587-42-6)
Key Differentiators of the Target Compound
- Functional Groups: The 3-nitro-6-oxopiperidin-2-yl group introduces both electron-withdrawing (nitro) and hydrogen-bonding (oxo) capabilities, which may enhance reactivity or binding affinity compared to analogs with amino, ethoxy, or alkyl groups.
Data Table: Comparative Analysis
Biological Activity
Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and relevant research findings, supported by data tables and case studies.
Overview of the Compound
Chemical Properties:
- Molecular Formula: C₁₈H₂₃N₃O₅
- Molecular Weight: 361.4 g/mol
- IUPAC Name: this compound
- Canonical SMILES: C1CC(=O)NC(C1N+[O-])C2CCN(CC2)C(=O)OCC3=CC=CC=C3
The compound features a piperidine ring substituted with a nitro group and a benzyl ester, which contributes to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Nitration of a piperidine derivative.
- Esterification with benzyl alcohol.
These reactions require controlled conditions, including the use of strong acids or bases and specific solvents to achieve high yields and purity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The nitro group can engage in redox reactions, while the piperidine structure allows for interactions with biological macromolecules, influencing several biochemical pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity
A study on similar piperidine derivatives demonstrated their potential against various viruses, including HIV and HSV. Compounds with structural similarities showed moderate antiviral effects, suggesting that Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine derivatives could also have significant antiviral properties .
Antibacterial Properties
Research has shown that certain bicyclic compounds related to this structure possess antibacterial activity. The mechanism often involves inhibition of bacterial protein synthesis or interference with cell wall synthesis .
Study 1: Antiviral Screening
In a study involving several piperidine derivatives, compounds were tested for their effectiveness against HIV and other viruses. The results indicated that derivatives similar to Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine exhibited moderate protection against viral infections, with specific derivatives showing effective inhibition at concentrations around 92 μM in Vero cells .
| Compound | Virus Targeted | CC50 (μM) |
|---|---|---|
| 3f | CVB-2 | 92 |
| 3g | HSV-1 | 54 |
Study 2: Antibacterial Evaluation
Another investigation focused on the antibacterial properties of piperidine derivatives. The study included testing against Gram-positive and Gram-negative bacteria. Compounds demonstrated varying degrees of effectiveness, indicating potential as antibacterial agents .
Q & A
Q. What are the standard synthetic protocols for Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, benzyl chloroformate reacts with substituted piperidine derivatives under alkaline conditions (e.g., using cesium carbonate or triethylamine) in polar aprotic solvents like DMF or THF. Purification often involves column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization . Key intermediates, such as 4-aminopiperidine derivatives, are functionalized with nitro and oxo groups through sequential oxidation and nitration steps .
Q. How is this compound characterized in academic research?
Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR spectra of similar benzyl piperidine carboxylates show distinct peaks for the benzyl group (δ 7.2–7.4 ppm) and piperidine protons (δ 3.0–4.5 ppm). HRMS confirms molecular ions (e.g., [M+H]⁺) with mass accuracy <5 ppm .
Q. What safety precautions are critical during handling?
While toxicological data are limited, standard PPE (nitrile gloves, chemical-resistant lab coats, and safety goggles) is mandatory. Avoid inhalation of dust/aerosols and use fume hoods for reactions. In case of skin contact, wash immediately with soap and water for ≥15 minutes. Contaminated clothing must be laundered before reuse .
Advanced Research Questions
Q. How can synthetic yields be optimized for multi-step reactions involving this compound?
Yield optimization requires careful control of reaction parameters:
- Catalyst selection : Triphenylphosphine oxide improves coupling efficiency in cross-electrophile reactions (e.g., 75% yield for benzyl 4-((6-methoxypyridin-3-yl)methyl)piperidine-1-carboxylate) .
- Temperature : Heating at 100–150°C in DMF enhances nucleophilic substitution rates but may require inert atmospheres to prevent decomposition .
- Purification : Gradient elution in chromatography minimizes co-elution of byproducts, while solvent selection (e.g., ethyl acetate/hexane) improves resolution .
Q. How do structural modifications influence its biological activity, particularly as an HDAC inhibitor?
The nitro and oxo groups on the piperidine ring are critical for binding to histone deacetylases (HDACs). Modifications such as replacing the nitro group with a methoxy or methyl substituent reduce electrostatic interactions with zinc ions in HDAC active sites, diminishing inhibitory activity. Comparative studies with benzyl 4-oxo-2-propylpiperidine-1-carboxylate highlight the importance of electron-withdrawing groups for potency .
Q. What analytical strategies resolve discrepancies in spectral data during characterization?
Conflicting NMR signals (e.g., overlapping piperidine protons) can be resolved using:
Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?
Stability studies indicate degradation via hydrolysis of the ester moiety in humid environments. Storage at –20°C under argon in amber vials extends shelf life. Decomposition products (e.g., benzyl alcohol) can be monitored via HPLC with UV detection at 254 nm .
Data Contradiction Analysis
Q. Why do similar synthetic routes produce varying yields in different studies?
Discrepancies arise from subtle differences in:
Q. How can researchers reconcile conflicting reports on the compound’s reactivity?
Contradictory reactivity data (e.g., nitro group reduction vs. stability) likely stem from varying reaction conditions. For example:
- Reductive environments (e.g., H₂/Pd-C) reduce nitro to amine groups, while inert conditions preserve functionality.
- pH-dependent reactivity : The oxo group undergoes nucleophilic attack under basic conditions but remains inert in neutral media .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
